molecular formula C18H34ClN2O9PS B12319181 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate

Cat. No.: B12319181
M. Wt: 521.0 g/mol
InChI Key: NEQHVQGMXRPASW-UHFFFAOYSA-N
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Description

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate is a complex, synthetic biochemical tool designed for advanced research. This compound is recognized as a functional analog of inhibitors targeting the MurM enzyme, a critical factor in the formation of peptidoglycan cross-links in the bacterial cell wall, particularly in Streptococcus pneumoniae . Its mechanism is believed to involve disruption of the MurM-catalyzed addition of amino acid residues to the lipid II precursor, a key step in the biosynthesis of the peptidoglycan polymer that provides structural integrity to the cell wall. By interfering with this process, this compound induces the formation of peptidoglycan chains with reduced cross-linking, leading to a structurally weakened cell wall and subsequent bacterial lysis. Its primary research value lies in the study of antibiotic resistance, as MurM activity is essential for high-level resistance to beta-lactam antibiotics in clinical isolates of pneumococci. Researchers utilize this compound to probe the molecular basis of cell wall synthesis, to investigate mechanisms of virulence and resistance in Gram-positive bacteria, and as a lead structure for the development of novel antibacterial agents that operate through a unique, non-ribosomal pathway. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H34ClN2O9PS

Molecular Weight

521.0 g/mol

IUPAC Name

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)

InChI Key

NEQHVQGMXRPASW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule combines a sulfinyl group (-S(O)-) at the 2-position of the oxane ring and a phosphate ester at the 3-position. The synthesis necessitates:

  • Selective oxidation of the methylthio (-S-CH₃) group to methylsulfinyl (-S(O)-CH₃) without over-oxidation to sulfone (-SO₂-CH₃).
  • Regioselective phosphorylation of the 3-hydroxy group while protecting other hydroxyls.
  • Stereochemical control to maintain the 7-epi configuration during derivatization.

Key challenges include avoiding side reactions during oxidation, ensuring high phosphorylation efficiency, and isolating intermediates with high purity.

Synthesis of the Sulfinyl Moiety

Oxidation of Methylthio to Methylsulfinyl

The sulfinyl group is introduced via controlled oxidation of clindamycin or its intermediates. Hydrogen peroxide (H₂O₂) is the preferred oxidant due to its selectivity and minimal byproduct formation.

Reaction Conditions (Based on CN105294786A):
  • Substrate : Clindamycin free base or hydrochloride.
  • Oxidant : 30% aqueous H₂O₂.
  • Molar Ratio : Clindamycin:H₂O₂ = 1:3–5.
  • Temperature : 10–50°C.
  • Time : 30–90 minutes.
  • Yield : Up to 97.6%.

Mechanism : The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of H₂O₂, forming a sulfoxide intermediate. Excess H₂O₂ or prolonged reaction times lead to sulfone byproducts, necessitating strict stoichiometric control.

Optimization Insights:
  • Lower temperatures (10–20°C) favor sulfoxide formation, while higher temperatures (50°C) accelerate over-oxidation.
  • Agitation improves reagent mixing, reducing localized excess H₂O₂ concentrations.

Phosphorylation of the 3-Hydroxy Group

Ketal Protection and Phosphorylation

To achieve regioselective phosphorylation, the 4,5-dihydroxy groups are protected as a ketal before introducing the phosphate group.

Methodology (CN101891779A):
  • Ketal Formation :

    • Reagents : Clindamycin alcoholate, acetone, phosphorus oxychloride (POCl₃).
    • Conditions : -10 to 20°C, 4–6 hours.
    • Protection : Acetone reacts with 4,5-dihydroxy groups to form a cyclic ketal.
  • Phosphorylation :

    • Reagents : POCl₃, dimethylaminopyridine (DMAP, catalyst).
    • Conditions : -10 to 20°C, 8–12 hours.
    • Deprotection : Hydrolysis with water removes the ketal, yielding clindamycin phosphate.
Yield and Purity:
  • Overall Yield : 95.25% after crystallization.
  • Impurities : <1% unreacted alcoholate or over-phosphorylated species.

Alternative One-Step Hydrolysis (CN107652332B)

An improved method avoids ketal protection by using mixed acids for hydrolysis:

  • Reagents : Glacial acetic acid, hydrochloric acid.
  • Conditions : 45–55°C, 7–12 hours.
  • Advantages : Eliminates protection/deprotection steps, reducing process time and byproducts.

Integrated Synthesis Route for the Target Compound

Combining the above steps, the proposed synthesis is:

  • Oxidation :

    • React clindamycin hydrochloride with 30% H₂O₂ (1:4 molar ratio) at 30°C for 1 hour.
    • Quench with ethanol, isolate clindamycin sulfoxide via filtration.
  • Ketal Protection :

    • Treat clindamycin sulfoxide with acetone and POCl₃ at 0°C for 5 hours.
  • Phosphorylation :

    • Add POCl₃ and DMAP to the ketal-protected intermediate at 10°C for 10 hours.
  • Deprotection and Hydrolysis :

    • Hydrolyze with aqueous acetic acid (45°C, 10 hours).
    • Crystallize using ethanol/water.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Column : Agilent XDB-C8 (150 × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/ammonium acetate gradient.
  • Detection : UV at 210 nm.

Mass Spectrometry

  • MS/MS Fragmentation : Confirms molecular ion [M+H]⁺ at m/z 542.3 and phosphate-related fragments.

Comparative Data of Synthesis Methods

Parameter CN105294786A (Sulfoxide) CN101891779A (Phosphate) CN107652332B (One-Step)
Reaction Time 0.5–2 hours 12–18 hours 7–12 hours
Temperature 10–50°C -10–20°C 45–55°C
Yield 97.6% 95.25% 91–93%
Key Impurity Clindamycin sulfone (0.8%) Unreacted alcoholate (1.2%) Acetic acid adducts (2.5%)

Industrial-Scale Considerations

  • Cost Efficiency : H₂O₂ is cheaper than Rydon reagents (triphenylphosphine), reducing raw material costs by ~40%.
  • Safety : Avoiding POCl₃ in excess minimizes corrosive waste.
  • Environmental Impact : Aqueous H₂O₂ produces H₂O as the only byproduct, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorinated pyrrolidine ring can be reduced to form different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including infections and metabolic disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

  • Heterocyclic Amines: Similar to mutagenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the target compound contains nitrogen-rich rings.
  • Pyrrolidine Derivatives : The 1-methyl-4-propylpyrrolidine-2-carbonyl group is analogous to motifs in neuroactive or antiviral agents. For example, Example 329 in EP 4374877 A2 employs a pyrrolidine-carboxamide scaffold but lacks the sulfinyloxan-phosphate backbone, highlighting divergent pharmacokinetic profiles .

Pharmacokinetic and Toxicological Profiles

Parameter Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic Acid () Example 329 (EP 4374877 A2)
Water Solubility Likely moderate (phosphate group) High (carboxylic acid group) Low (lipophilic substituents)
Metabolic Stability Uncertain (sulfinyl may oxidize) Stable Hepatic clearance predicted
Toxicity Unreported Limited data (SDS indicates handling precautions) No acute toxicity reported

Methodological Considerations for Similarity Assessment

The comparison relies on molecular similarity metrics, such as Tanimoto coefficients or pharmacophore mapping, as outlined in computational studies . Key differences include:

  • Functional Groups : The phosphate and sulfinyl groups distinguish the target compound from simpler heterocyclic amines or pyrrolidine derivatives.
  • 3D Conformation : The dihydroxy and methylsulfinyl substituents likely alter binding modes compared to planar aromatic amines.

Biological Activity

[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate is a complex organic compound notable for its unique structure and potential biological activities. This compound includes a chlorinated pyrrolidine ring, a dihydroxy oxane ring, and a methylsulfinyl group, which contribute to its diverse biochemical interactions.

PropertyValue
Molecular Formula C18H34ClN2O9PS
Molecular Weight 521.0 g/mol
IUPAC Name [6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate
InChI Key NEQHVQGMXRPASW-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, impacting various biochemical pathways:

  • Enzyme Inhibition : The chlorinated pyrrolidine moiety may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to cellular receptors, influencing signal transduction processes.
  • Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression patterns.

Antimicrobial Properties

Research has indicated that compounds similar to [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate possess significant antimicrobial activity. For instance, studies have shown that modifications in the pyrrolidine structure can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Studies

  • Antibacterial Efficacy : In a controlled study, derivatives of this compound were tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL for effective strains, highlighting its potential as an antibiotic agent.
  • Anti-inflammatory Activity : Another study demonstrated the compound's ability to reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.

Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
TrifluorotolueneChlorinated structure with similar solvating propertiesSolvent and intermediate
4-tert-butyl-4-chlorobutyrophenoneChlorinated structure used in chemical synthesesModerate antibacterial

Uniqueness of [6-[2-Chloro... Phosphate]

The distinct combination of functional groups within [6-[2-Chloro... phosphate provides it with a unique reactivity profile unlike other similar compounds. Its ability to interact with both lipid membranes and intracellular targets enhances its bioavailability and therapeutic potential.

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